ethyl 5-amino-1H-indole-1-carboxylate
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 5-aminoindole-1-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)13-6-5-8-7-9(12)3-4-10(8)13/h3-7H,2,12H2,1H3 |
InChI Key |
HCERNUVVUIVQOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
tert-Butyl 5-Amino-1H-Indole-1-Carboxylate (CAS 166104-20-7)
- Structural Differences : Replaces the ethyl ester with a bulkier tert-butyl group.
- Molecular Weight : 232.28 g/mol (vs. 204.23 g/mol for the ethyl analog).
- Reactivity: The tert-butyl group provides superior steric protection for the amino group, reducing unintended side reactions. However, it requires stronger acidic conditions (e.g., trifluoroacetic acid) for deprotection compared to the ethyl ester’s milder hydrolysis .
- Applications : Preferred in multi-step syntheses requiring stable intermediates.
Ethyl 5-Amino-1-Methyl-1H-Indole-2-Carboxylate (CAS 71056-58-1)
- Structural Differences : Methyl substitution at position 1 and ester at position 2.
- Molecular Weight : 218.25 g/mol.
- Physical Properties : Higher density (1.22 g/cm³) and boiling point (404.8°C) due to increased molecular packing and polarity from the 2-carboxylate position.
- Reactivity : The 1-methyl group hinders nucleophilic attacks at the indole nitrogen, while the 2-carboxylate may enhance hydrogen bonding in biological systems .
Methyl 5-Amino-3-Methyl-1H-Indole-2-Carboxylate (CAS 1314128-11-4)
Ethyl 5-Chloro-1H-Indole-2-Carboxylate
- Structural Differences: Chloro substituent at position 5 instead of amino.
- Electronic Effects: The electron-withdrawing chloro group reduces electron density at position 5, making the compound less reactive in nucleophilic aromatic substitution compared to the amino-substituted analog.
- Applications : Serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to halogen reactivity .
Indole-5-Carboxylic Acid Derivatives
- Key Data :
- Indole-5-carboxylic acid (CAS 1670-81-1): Melting point 208–210°C.
- Indole-6-carboxylic acid (CAS 1670-82-2): Melting point 256–259°C.
- Comparison: The amino-ester derivative (target compound) has lower polarity than carboxylic acids, improving solubility in organic solvents. Carboxylic acids are more suited for salt formation in drug formulations .
Methyl 5-Amino-1H-Indazole-3-Carboxylate (CAS 660411-95-0)
- Structural Differences : Indazole core (two adjacent nitrogen atoms) vs. indole.
- Biological Relevance : Indazoles exhibit distinct hydrogen-bonding patterns, often enhancing binding affinity in kinase inhibitors. However, reduced aromaticity compared to indoles may alter metabolic stability .
Preparation Methods
Reaction Mechanism and Conditions
5-Aminoindole reacts with ethyl chloroformate in the presence of a base, such as pyridine or 4-dimethylaminopyridine (DMAP), to facilitate deprotonation of the indole NH group. The reaction proceeds via nucleophilic acyl substitution, where the indole nitrogen attacks the electrophilic carbonyl carbon of ethyl chloroformate. This step forms the ethyl carboxylate ester at the N1 position while preserving the amino group at C5.
Typical reaction conditions include:
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
-
Temperature : 0°C to room temperature.
-
Workup : Sequential extraction with ethyl acetate, followed by washes with 1N HCl, water, and saturated sodium chloride. The organic phase is dried over sodium sulfate and concentrated under reduced pressure.
Key Considerations:
-
The amino group at C5 remains intact due to its lower nucleophilicity compared to the indole NH.
-
Side reactions, such as over-acylation or decomposition, are minimized by maintaining low temperatures and controlled stoichiometry.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
-
Direct acylation is favored for its simplicity and avoidance of nitro intermediate synthesis. However, the commercial availability of 5-aminoindole may limit scalability.
-
Nitro reduction offers scalability but requires additional steps to prepare the nitro precursor, which may involve hazardous nitration conditions.
Recent advances in C–H functionalization could enable novel routes to this compound. For instance, metal-free oxidative amination or photoredox-catalyzed reactions might allow direct introduction of the amino group at C5 after carboxylation. However, these methods remain speculative without explicit experimental validation for this compound.
Q & A
Basic: How can researchers optimize the synthesis of ethyl 5-amino-1H-indole-1-carboxylate?
Methodological Answer:
The synthesis of this compound typically involves esterification or substitution reactions. For example, indole derivatives with carboxyl groups can be esterified using ethanol under acidic or catalytic conditions. To optimize yield, factors such as reaction temperature (e.g., reflux vs. room temperature), solvent polarity, and catalyst selection (e.g., sulfuric acid vs. DMAP) should be systematically tested. Chromatographic purification (e.g., silica gel column chromatography) is recommended to isolate the product from unreacted starting materials or byproducts. Structural confirmation via -NMR and LC-MS is critical to validate purity .
Advanced: What experimental design strategies can resolve contradictions in crystallographic data for this compound?
Methodological Answer:
Contradictions in crystallographic data (e.g., disordered atoms, twinning, or poor refinement metrics) require robust validation strategies. Employ the SHELX suite (e.g., SHELXL for refinement) to iteratively adjust parameters such as occupancy, thermal displacement, and hydrogen bonding constraints . For ambiguous electron density regions, complementary techniques like powder XRD or computational modeling (DFT-based geometry optimization) can clarify structural ambiguities. Cross-validation with spectroscopic data (e.g., IR for functional groups) ensures consistency between crystallographic and molecular data .
Basic: What are the recommended protocols for assessing the stability of this compound under varying storage conditions?
Methodological Answer:
Stability studies should include accelerated degradation testing under stressors such as heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor decomposition via HPLC-UV at regular intervals, tracking peak area reductions for the parent compound and emergence of degradation products (e.g., hydrolyzed carboxylic acid derivatives). Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard storage conditions. Note that limited data on decomposition pathways for similar indole derivatives necessitate empirical testing .
Advanced: How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?
Methodological Answer:
Hydrogen-bonding networks can be analyzed using graph set analysis (e.g., Etter’s rules) to categorize motifs such as or interactions . Single-crystal XRD data should be processed with software like Olex2 or Mercury to visualize and quantify bond distances/angles. Advanced studies may explore polymorphism by crystallizing the compound under varied solvent systems (e.g., DMSO vs. ethanol) and comparing lattice energies via computational tools (e.g., CrystalExplorer). Such analyses are critical for designing cocrystals or tuning material properties .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how should discrepancies in data be resolved?
Methodological Answer:
Core techniques include:
- -/-NMR for functional group identification and regiochemistry.
- LC-MS (ESI or APCI) to confirm molecular weight and detect impurities.
- FT-IR for amine (–NH) and carbonyl (C=O) stretching vibrations.
Discrepancies (e.g., unexpected splitting in NMR peaks) may arise from tautomerism or solvent effects. Address these by repeating experiments in deuterated solvents (e.g., DMSO-d vs. CDCl) or using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
Advanced: How can factorial design optimize reaction conditions for derivatizing this compound?
Methodological Answer:
A factorial design can systematically evaluate variables such as temperature, catalyst loading, and solvent polarity. For example, a three-factor design (8 experiments) identifies main effects and interactions affecting yield or selectivity. Response surface methodology (RSM) further refines optimal conditions. Statistical tools like ANOVA or JMP software validate significance levels. This approach minimizes trial-and-error experimentation and uncovers non-linear relationships between variables .
Basic: What preliminary toxicological assessments are recommended for this compound?
Methodological Answer:
Initial assessments should include:
- Ames test for mutagenicity using Salmonella typhimurium strains.
- In vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to estimate IC.
- Skin irritation tests per OECD 439 (Reconstructed Human Epidermis model).
Note that structurally related indole derivatives often lack carcinogenicity classifications (IARC/OSHA), but amine groups may require additional profiling for genotoxicity .
Advanced: How should researchers manage large datasets from high-throughput screening of indole derivatives?
Methodological Answer:
Implement a data pipeline integrating:
- Automated spectral analysis (e.g., ACD/Labs or MestReNova for NMR).
- Database tools (e.g., SciFinder or Reaxys) for cross-referencing physicochemical properties.
- Machine learning models (e.g., Random Forest or SVM) to predict bioactivity from structural descriptors. Raw data should be archived in FAIR-compliant repositories (e.g., Zenodo) with metadata tagging for reproducibility. Contradictory results (e.g., conflicting IC values) require outlier detection algorithms and experimental replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
